Structural Differentiation via 4-Phenylbutanoyl N-Acyl Chain vs. Chlorophenyl Acetyl Analogs
The target compound possesses a distinct 4-phenylbutanoyl group attached to the azetidine nitrogen. A known close analog, 2-(2-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, features a 2-chlorophenylacetyl chain instead . This substitution alters both the linker length (ethyl vs. propyl) and the aromatic substituent (ortho-chloro vs. unsubstituted phenyl), which is predicted to affect the molecule's shape and electronic distribution within the YAP/TAZ-TEAD binding interface as described in the generic patent [1].
| Evidence Dimension | N-acyl substituent structure (key determinant of pharmacophore fit) |
|---|---|
| Target Compound Data | 4-Phenylbutanoyl group (Ph-CH2-CH2-CH2-C=O) |
| Comparator Or Baseline | 2-(2-Chlorophenyl)acetyl group (2-Cl-Ph-CH2-C=O) from analog CAS 1351613-48-3 |
| Quantified Difference | Structural difference: extended alkyl linker (3 methylene units vs. 1) and absence of ortho-chloro substituent. |
| Conditions | Structural comparison based on chemical formulae; no direct comparative biological assay data is publicly available for this specific pair. |
Why This Matters
For a procurement decision, this confirms the compound is structurally unique, and the chlorophenyl-acetyl analog cannot serve as a direct substitute without independent biological validation.
- [1] Vivace Therapeutics Inc. Oxadiazole compounds. U.S. Patent 11,661,403. Generic Formula (I) description, showing X and R group variations. View Source
